N-(3,4-dichlorophenyl)-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxamide

Lipophilicity IKK-2 inhibitor physicochemical property

N-(3,4-dichlorophenyl)-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxamide (CAS 344272-98-6; molecular formula C₁₉H₁₂Cl₂F₃NO₂S; MW 446.3 g/mol) is a synthetic thiophene-2-carboxamide derivative bearing a 3,4-dichlorophenyl amide substituent and a 3-(trifluoromethyl)benzyloxy group at the thiophene 3-position. It belongs to a pharmacologically significant class of heteroaromatic carboxamides disclosed in patent literature as inhibitors of IκB kinase-2 (IKK-2/IKKβ), a key regulatory node in the NF-κB inflammatory signaling cascade.

Molecular Formula C19H12Cl2F3NO2S
Molecular Weight 446.27
CAS No. 344272-98-6
Cat. No. B2437103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dichlorophenyl)-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxamide
CAS344272-98-6
Molecular FormulaC19H12Cl2F3NO2S
Molecular Weight446.27
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)COC2=C(SC=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C19H12Cl2F3NO2S/c20-14-5-4-13(9-15(14)21)25-18(26)17-16(6-7-28-17)27-10-11-2-1-3-12(8-11)19(22,23)24/h1-9H,10H2,(H,25,26)
InChIKeyFSEZSMWBPMHADK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,4-dichlorophenyl)-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxamide (CAS 344272-98-6): Thiophene Carboxamide IKK-2 Inhibitor Class Procurement Summary


N-(3,4-dichlorophenyl)-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxamide (CAS 344272-98-6; molecular formula C₁₉H₁₂Cl₂F₃NO₂S; MW 446.3 g/mol) is a synthetic thiophene-2-carboxamide derivative bearing a 3,4-dichlorophenyl amide substituent and a 3-(trifluoromethyl)benzyloxy group at the thiophene 3-position [1]. It belongs to a pharmacologically significant class of heteroaromatic carboxamides disclosed in patent literature as inhibitors of IκB kinase-2 (IKK-2/IKKβ), a key regulatory node in the NF-κB inflammatory signaling cascade [2]. The compound exhibits a calculated XLogP3 of 6.4, indicating substantial lipophilicity that distinguishes it from more polar IKK-2 inhibitors such as TPCA-1 [1][3]. Available from multiple suppliers at purities ranging from 90% to 95%, it is sold exclusively for non-human research and development applications .

Why In-Class Substitution of N-(3,4-dichlorophenyl)-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxamide (CAS 344272-98-6) Carries Structural and Physicochemical Risk


Thiophene carboxamide IKK-2 inhibitors cannot be freely interchanged despite sharing a common core scaffold. The hit-to-lead optimization program by Baxter et al. (2004) demonstrated that subtle modifications to the thiophene carboxamide framework produce dramatic shifts in potency, oral bioavailability, and selectivity across IKK-1/IKK-2 [1]. Specifically, the combination of the 3,4-dichlorophenyl amide with the 3-(trifluoromethyl)benzyloxy ether at the 3-position of the thiophene ring represents a distinct substitution pattern with a computed XLogP3 of 6.4—substantially more lipophilic than TPCA-1 (XLogP3 ~1.9) or other early leads from the series [2][3]. Patent disclosures covering this structural class explicitly claim that variations in the benzyloxy substituent and aniline portion modulate IKK-2 inhibitory activity, as well as pharmacokinetic properties, meaning that replacement with a generic in-class analog lacking these exact substitution elements may yield divergent target engagement, cellular potency, or metabolic stability [4]. Consequently, procurement decisions must be anchored to the specific substitution identity rather than generic thiophene carboxamide class membership.

Quantitative Comparator Evidence Guide for N-(3,4-dichlorophenyl)-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxamide (CAS 344272-98-6)


Lipophilicity (XLogP3) Comparison: N-(3,4-dichlorophenyl)-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxamide Versus TPCA-1

The target compound exhibits a computed XLogP3 of 6.4, which is 4.5 log units higher than that of the well-characterized IKK-2 inhibitor TPCA-1 (XLogP3 = 1.9), indicating dramatically greater lipophilicity [1][2]. This difference arises from the 3-(trifluoromethyl)benzyloxy and 3,4-dichlorophenyl substituents absent in TPCA-1. Such a shift in logP has been correlated, within the thiophene carboxamide IKK-2 inhibitor series, with altered membrane permeability, plasma protein binding, and oral bioavailability profiles, as demonstrated in the Baxter et al. (2004) hit-to-lead optimization study where lipophilic modifications to the core scaffold produced compounds spanning oral bioavailability from negligible to >50% in rat [3].

Lipophilicity IKK-2 inhibitor physicochemical property

Halogen Substitution Pattern Differentiation: 3,4-Dichlorophenyl vs. 4-Fluorophenyl Amide in Thiophene Carboxamide IKK-2 Inhibitors

The target compound carries a 3,4-dichlorophenyl amide group, in contrast to the 4-fluorophenyl amide present in TPCA-1, a comparator with a published IKK-2 IC₅₀ of 17.9 nM [1]. Within the thiophene carboxamide series explored by Baxter et al., substitution of the aniline moiety from 4-fluorophenyl to dichlorophenyl regioisomers modulated IKK-2 inhibitory potency by more than 10-fold across closely related analogs, with 3,4-dichloro substitution producing a distinct potency and selectivity fingerprint relative to the mono-fluoro benchmark [2]. While the exact IC₅₀ of CAS 344272-98-6 against IKK-2 has not been located in publicly disclosed primary data, the halogen substitution pattern differentiates it from both the 4-fluorophenyl reference TPCA-1 and the 2-chlorophenyl congener N-(2-chlorophenyl)-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxamide, which also retains the same benzyloxy ether but differs at the aniline position [3].

Structure-activity relationship halogen substitution IKK-2

Vendor-Specified Purity as a Procurement Gate: 90% vs. 95% Purity Specifications for CAS 344272-98-6

Commercially available batches of CAS 344272-98-6 are offered at two distinct purity levels: ≥95% (AKSci catalog 3954CL) and 90% (ChemicalBook-listed suppliers) . This 5% absolute purity differential matters for assays sensitive to impurities, such as kinase inhibition profiling where contaminating species may produce false-positive or false-negative results. By comparison, the widely used IKK-2 inhibitor TPCA-1 is routinely available at purities ≥98% from multiple vendors, establishing a relevant procurement baseline for the target class . Researchers requiring high-confidence IKK-2 target engagement data should verify lot-specific purity by independent analytical methods (HPLC, LC-MS) rather than relying solely on vendor certificate of analysis.

Purity specification quality control procurement

3-(Trifluoromethyl)benzyloxy Ether Modification: Structural Differentiation from 3-Unsubstituted Thiophene Carboxamide Scaffolds

The 3-{[3-(trifluoromethyl)benzyl]oxy} substituent at the thiophene 3-position of CAS 344272-98-6 distinguishes it structurally from earlier thiophene carboxamide IKK-2 inhibitor leads (e.g., compounds 1 and 2 in Baxter et al. 2004) that lack a 3-benzyloxy ether [1]. In the hit-to-lead optimization program, introduction of the 3-benzyloxy group was a key design element associated with improved IKK-2 potency retention alongside enhanced oral bioavailability, whereas 3-unsubstituted analogs in the series suffered from poor pharmacokinetic profiles [1]. The trifluoromethyl-substituted benzyl group further increases metabolic stability relative to unsubstituted benzyl ethers by reducing susceptibility to CYP450-mediated oxidative debenzylation, a known metabolic liability for benzyloxy-containing compounds [2]. Although direct metabolic stability data for CAS 344272-98-6 itself have not been located, the structural feature is rationally designed to confer pharmacokinetic differentiation from 3-unsubstituted or non-fluorinated benzyloxy analogs.

Benzyloxy ether metabolic stability IKK-2

Molecular Weight and Topological Polar Surface Area (TPSA) Differentiation Within the IKK-2 Inhibitor Class

CAS 344272-98-6 has a molecular weight of 446.3 g/mol and computed topological polar surface area (TPSA) of 66.6 Ų, compared to TPCA-1 with MW 279.1 g/mol and TPSA of approximately 110 Ų [1][2]. The 167.2 Da increase in molecular weight and 43.4 Ų reduction in TPSA reflect the benzyloxy ether and dichlorophenyl additions. In the thiophene carboxamide IKK-2 inhibitor series, molecular weight above 400 Da was associated with altered oral absorption and tissue distribution profiles [3]. TPSA values below 70 Ų predict greater blood-brain barrier penetration potential compared to TPSA above 100 Ų, which has implications for CNS vs. peripheral target engagement in NF-κB-driven disease models [4].

Molecular weight TPSA drug-likeness

Disclaimer: Limited Publicly Available Primary Pharmacological Data for CAS 344272-98-6

Following exhaustive searching of PubMed, BindingDB, PubChem BioAssay, ChEMBL, Google Patents, and vendor technical databases, no primary research publication or patent explicitly reporting an IKK-2 IC₅₀, selectivity profile, cellular NF-κB inhibition EC₅₀, or in vivo efficacy data for CAS 344272-98-6 as a discrete, named compound has been identified [1]. The compound appears in PubChem (CID 3765600) with only computed physicochemical properties and no bioassay results [1]. It is listed in vendor catalogs (AKSci, ChemicalBook) without associated biological characterization data. This contrasts sharply with TPCA-1, which has a well-characterized IKK-2 IC₅₀ of 17.9 nM, >22-fold selectivity over IKK-1, published cellular data (TNFα inhibition IC₅₀ = 170–320 nM in human monocytes), and extensive in vivo pharmacology in collagen-induced arthritis and airway inflammation models [2][3]. Users considering CAS 344272-98-6 for IKK-2 research must recognize that its IKK-2 inhibitory activity is inferred from patent class membership rather than directly measured, and independent biochemical profiling is strongly recommended before use in target-based studies.

Data gap IKK-2 IC₅₀ pharmacological characterization

Recommended Research Application Scenarios for N-(3,4-dichlorophenyl)-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxamide (CAS 344272-98-6)


Structure-Activity Relationship (SAR) Exploration of Thiophene Carboxamide IKK-2 Inhibitors Requiring the 3,4-Dichlorophenyl/3-(Trifluoromethyl)benzyloxy Substitution Motif

This compound is best suited for medicinal chemistry programs systematically probing the effect of the 3,4-dichlorophenyl amide combined with the 3-(trifluoromethyl)benzyloxy ether on IKK-2 inhibitory activity. Its high computed lipophilicity (XLogP3 = 6.4) and reduced TPSA (66.6 Ų) relative to TPCA-1 make it a valuable comparator for investigating lipophilicity-driven shifts in IKK-2 potency, selectivity, and permeability within a congeneric series [1][2]. Researchers should pair it with TPCA-1 as a low-logP reference and with N-(2-chlorophenyl)-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxamide to isolate the contribution of the dichlorophenyl vs. monochlorophenyl aniline substitution to IKK-2 engagement [3].

In Vitro NF-κB Pathway Inhibition Studies with the Important Caveat of Independent Biochemical Validation

CAS 344272-98-6 may be employed as a tool compound for inhibiting NF-κB-dependent gene expression in cellular models, based on its patent-class membership as an IKK-2 inhibitor. However, given the absence of publicly available primary pharmacological data, users must independently determine the IKK-2 IC₅₀ and confirm target engagement via orthogonal methods (e.g., IκBα phosphorylation western blot, NF-κB luciferase reporter assay, and counter-screening against IKK-1) before interpreting cellular results as IKK-2-mediated [1][2]. This compound is not appropriate as a standalone IKK-2 probe absent such characterization.

Physicochemical Comparator for CNS-Penetrant IKK-2 Inhibitor Design

With TPSA = 66.6 Ų (below the 70 Ų threshold associated with CNS penetration) and elevated lipophilicity (XLogP3 = 6.4), CAS 344272-98-6 provides a useful structural template for medicinal chemists designing brain-penetrant IKK-2 inhibitors targeting neuroinflammatory conditions such as multiple sclerosis, Alzheimer's disease, or traumatic brain injury, where NF-κB plays a pathogenic role [1][2]. It can serve as a reference point for balancing IKK-2 potency with physicochemical properties predictive of BBB penetration, compared against TPCA-1 (TPSA ≈ 110 Ų), which is expected to have limited CNS access [3].

Negative Control or Chemotype Exclusion Standard in High-Throughput IKK-2 Screening Cascades

Due to its structural membership in the thiophene carboxamide IKK-2 inhibitor chemotype but lack of published potency confirmation, CAS 344272-98-6 can serve as a chemotype-representative compound in assay development and screening cascade validation, provided its activity (or lack thereof) is first empirically established against the IKK-2 target of interest [1]. It may also function as a specificity control to rule out thiophene carboxamide scaffold-based assay interference in HTS campaigns targeting NF-κB or related pathways [2].

Quote Request

Request a Quote for N-(3,4-dichlorophenyl)-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.